molecular formula C11H11ClN4O B12236871 5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine

5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine

Cat. No.: B12236871
M. Wt: 250.68 g/mol
InChI Key: LOBAKJFTPYUZMK-UHFFFAOYSA-N
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Description

5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine is an organic compound belonging to the class of pyridinylpyrimidines These compounds are characterized by a pyridine ring linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxypyrimidine and 2-methoxypyridin-3-ylmethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the pyridine and pyrimidine rings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxypyrimidine
  • 5-chloro-2-methoxypyridin-3-ylmethanol
  • 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine

Uniqueness

5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine and pyrimidine ring, along with the specific substituents, makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C11H11ClN4O/c1-17-10-8(3-2-4-13-10)5-14-11-15-6-9(12)7-16-11/h2-4,6-7H,5H2,1H3,(H,14,15,16)

InChI Key

LOBAKJFTPYUZMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC2=NC=C(C=N2)Cl

Origin of Product

United States

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